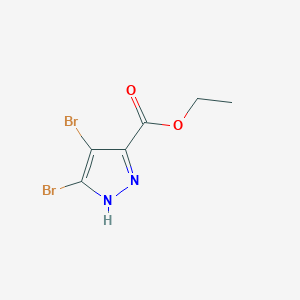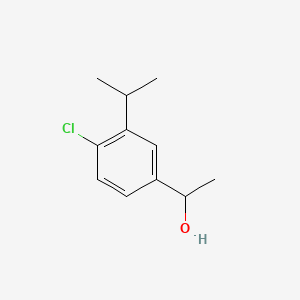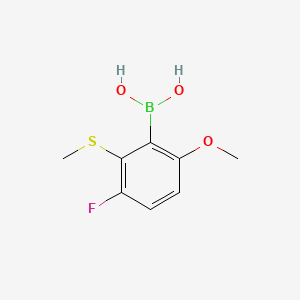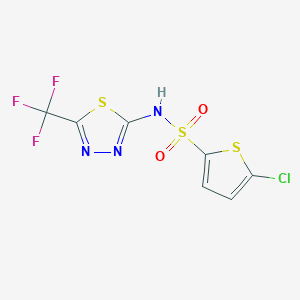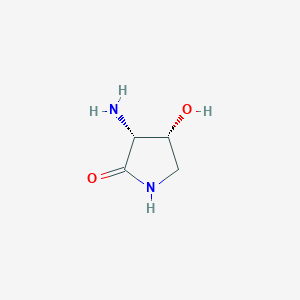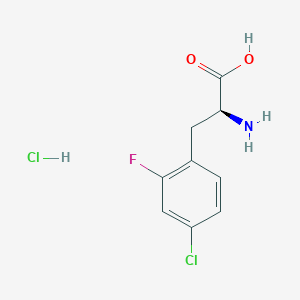![molecular formula C41H42N3O4P B14028618 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that features a phosphine ligand and a cinchona alkaloid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the phosphine ligand, bis(4-methoxyphenyl)phosphine, which can be synthesized via a reaction between 4-methoxyphenylmagnesium bromide and phosphorus trichloride. The resulting phosphine is then coupled with a cinchona alkaloid derivative, such as 6’-methoxycinchonan-9-yl, through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the phosphine synthesis and advanced purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Coupling Reactions: Various biaryl compounds depending on the coupling partners used.
Aplicaciones Científicas De Investigación
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine ligand can coordinate to metal centers, facilitating various catalytic reactions. The cinchona alkaloid moiety provides chirality, enabling the compound to induce asymmetry in the products of these reactions. The molecular targets include metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- 2,6-Bis(4-methoxyphenyl)anthracene
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is unique due to its combination of a phosphine ligand and a cinchona alkaloid derivative. This dual functionality allows it to participate in a wide range of catalytic reactions while also providing chirality, making it particularly valuable in asymmetric synthesis.
Propiedades
Fórmula molecular |
C41H42N3O4P |
|---|---|
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
2-bis(4-methoxyphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C41H42N3O4P/c1-5-27-26-44-23-21-28(27)24-38(44)40(34-20-22-42-37-19-14-31(48-4)25-36(34)37)43-41(45)35-8-6-7-9-39(35)49(32-15-10-29(46-2)11-16-32)33-17-12-30(47-3)13-18-33/h5-20,22,25,27-28,38,40H,1,21,23-24,26H2,2-4H3,(H,43,45)/t27-,28-,38-,40-/m0/s1 |
Clave InChI |
OGVMPEPMFVVHEC-XBVXNEHCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
SMILES canónico |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)
![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)


